molecular formula C22H19N3O4 B2860809 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide CAS No. 1797603-13-4

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide

Cat. No.: B2860809
CAS No.: 1797603-13-4
M. Wt: 389.411
InChI Key: PSSLTQIOIGUCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates:

  • A phenoxypropanamide backbone, providing conformational flexibility and amide-based hydrogen-bonding capacity.

This compound’s design aligns with pharmacophores common in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, though its specific biological targets remain unelucidated in the provided evidence.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-15(28-17-9-3-2-4-10-17)22(26)23-18-11-6-5-8-16(18)14-20-24-21(25-29-20)19-12-7-13-27-19/h2-13,15H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSLTQIOIGUCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide typically involves multiple steps.

  • Formation of the oxadiazole ring: : This can be achieved by reacting furfural with hydrazine hydrate to form a hydrazone, which is then treated with acetic anhydride and sodium acetate to yield the 1,2,4-oxadiazole ring.

  • Coupling to form the phenyl ring: : The oxadiazole derivative is coupled with 2-bromoacetophenone using a palladium-catalyzed cross-coupling reaction to attach the phenyl ring.

  • Formation of the amide bond: : Finally, the phenyl-substituted oxadiazole is reacted with phenoxyacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial production methods: Industrial production may involve similar synthetic routes but optimized for scale-up. These optimizations may include more efficient catalysts, solvent recycling, and continuous flow processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the furan ring, leading to ring-opened products or furanoic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives, leading to amine-containing products.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or furan ring, depending on the reagents used.

Common reagents and conditions:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution conditions: : Chlorine, bromine, or nitration mixtures for electrophilic substitution; sodium hydride or Grignard reagents for nucleophilic substitution.

Major products: The reactions can yield various products, such as halo-substituted phenyl derivatives, reduced amine products, or ring-opened carboxylic acids.

Scientific Research Applications

This compound has broad applications across several scientific disciplines:

  • Chemistry: : It is used as a building block for more complex organic molecules.

  • Biology: : The unique structure allows it to interact with biological macromolecules, potentially acting as a ligand for enzymes or receptors.

  • Medicine: : Preliminary research indicates potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : It can serve as an intermediate in the synthesis of advanced materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

Molecular targets and pathways: The precise mechanism of action depends on the specific application, but generally, it may involve:

  • Enzyme inhibition or activation: : Binding to the active sites of enzymes, altering their activity.

  • Receptor interaction: : Binding to cell surface or nuclear receptors, modulating signal transduction pathways.

  • DNA intercalation: : Inserting between DNA base pairs, potentially interfering with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, as inferred from the evidence:

Compound Class/Name Key Structural Features Biological Relevance/Applications Distinctions from Target Compound References
Benzamide derivatives with oxadiazole/thiazole substituents (e.g., ) Benzamide core + heterocyclic substituents (e.g., oxadiazole, thiazole) Anticancer, antiviral, antiplatelet agents (e.g., inhibitors of thrombotic pathways) Target compound uses phenoxypropanamide instead of benzamide; furan replaces thienyl/thiazolyl
Hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid, ) Furan-linked hydroxamate groups Antioxidant activity (DPPH/β-carotene assays), potential metalloenzyme inhibition (e.g., HDACs) Target lacks hydroxamate moiety but retains furan’s redox activity potential
Pesticidal amides (e.g., fenfuram, flutolanil; ) Aromatic amides with halogenated or alkyl substituents Fungicidal activity (agricultural use) Target’s oxadiazole-furan system may confer distinct target selectivity vs. pesticidal aryl amides
Furopyridine carboxamides (e.g., ) Furan fused with pyridine + amide linkage Kinase inhibition (implied by structural similarity to kinase inhibitors) Target’s oxadiazole ring replaces pyridine, altering electronic properties

Key Comparative Insights

Bioactivity Potential: The oxadiazole ring in the target compound enhances metabolic stability compared to ester-containing analogues (e.g., fenfuram) . The furan-2-yl group may confer antioxidant properties akin to N-phenyl-2-furohydroxamic acid, though direct evidence is lacking . Phenoxypropanamide’s flexibility could improve binding to hydrophobic enzyme pockets vs. rigid benzamide scaffolds in .

Physicochemical Properties: LogP: Estimated higher lipophilicity than hydroxamic acids (due to phenoxy group) but lower than halogenated pesticidal amides. Solubility: Likely moderate due to aromaticity; inferior to polar hydroxamates but superior to highly halogenated compounds .

Synthetic Complexity: The oxadiazole ring synthesis (e.g., cyclization of amidoximes) parallels methods for analogues in and . Coupling of phenoxypropanamide to the oxadiazole-methylphenyl moiety may require optimized amidation protocols, similar to ’s HATU-mediated reactions .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a complex organic compound that incorporates furan and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural FeaturesFuran ring, oxadiazole ring, phenoxy group

The presence of the furan and oxadiazole rings suggests potential reactivity and biological activity, making this compound a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that compounds containing furan and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been documented to possess bactericidal and fungicidal activities. The potential for this compound to exhibit similar activities warrants further investigation. Preliminary studies suggest that compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi .

Pharmacological Effects

The biological activity of this compound may extend to several pharmacological effects:

  • Anti-inflammatory Activity : Compounds with oxadiazole rings have been associated with anti-inflammatory properties. This could indicate that this compound might also exhibit such effects.
  • Anticancer Potential : Some studies suggest that furan-containing compounds can inhibit cancer cell proliferation. The unique structure of this compound may interact with cellular pathways involved in tumor growth .
  • Enzyme Inhibition : Interaction studies involving similar compounds indicate potential inhibition of enzymes related to disease processes. This could imply that this compound may target specific enzymes or receptors .

Study on Oxadiazole Derivatives

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various oxadiazole derivatives. The findings demonstrated that these compounds exhibited a range of biological activities including antibacterial and antifungal effects. The study suggests that the incorporation of different substituents on the oxadiazole ring can modulate biological activity significantly .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound). Research indicates that modifications in the furan and oxadiazole moieties can enhance their pharmacological profiles. For example:

ModificationEffect on Activity
Substitution on furanIncreased antimicrobial activity
Variations in oxadiazoleEnhanced anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions:

Oxadiazole formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) .

Functionalization : Coupling the oxadiazole core with substituted phenyl and phenoxypropanamide groups via nucleophilic substitution or condensation reactions.

  • Yield Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, and employ catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-H protons at δ 6.3–7.4 ppm, oxadiazole C=O at ~160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₂₅H₂₂N₃O₅, ~468.4 g/mol) and detect impurities .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Screening Strategy :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays, given the oxadiazole moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
  • Solubility Considerations : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Docking : Simulate interactions with targets (e.g., COX-2, 5-HT receptors) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Troubleshooting Framework :

  • Batch Variability : Compare NMR spectra across synthetic batches to rule out structural deviations .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and confirm target protein expression levels via Western blot .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., oxadiazole-containing analogs) to identify trends in bioactivity .

Q. What strategies enhance the compound’s solubility for in vivo studies without compromising stability?

  • Formulation Methods :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxy moiety to improve aqueous solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release. Characterize encapsulation efficiency via dialysis .

Q. How can structure-activity relationship (SAR) studies be structured to optimize therapeutic potential?

  • SAR Workflow :

Scaffold Modification : Replace the furan ring with thiophene or pyridine to alter electronic properties .

Side-Chain Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .

Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole and compare pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.